molecular formula C12H12N2O2 B8426667 4-(3,6-Dimethyl-2-pyrazinyloxy)-phenol CAS No. 128696-47-9

4-(3,6-Dimethyl-2-pyrazinyloxy)-phenol

Cat. No.: B8426667
CAS No.: 128696-47-9
M. Wt: 216.24 g/mol
InChI Key: HMMQUOZEGHDGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,6-Dimethyl-2-pyrazinyloxy)-phenol is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents. The compound features a phenol group connected via an ether linkage to a 3,6-dimethylpyrazine ring. This pyrazine moiety is a privileged structure in drug discovery, known for its ability to engage in key molecular interactions with biological targets . Researchers are exploring its potential as a building block for non-covalent enzyme inhibitors. Compounds with similar pyrazinyloxy and phenolic structures have been investigated as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising approach for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . The specific substitution pattern on the pyrazine ring is critical for biological activity, as studies on analogous structures indicate that the nature and position of alkyl groups can significantly influence binding affinity and lipophilic efficiency . This compound is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

128696-47-9

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-(3,6-dimethylpyrazin-2-yl)oxyphenol

InChI

InChI=1S/C12H12N2O2/c1-8-7-13-9(2)12(14-8)16-11-5-3-10(15)4-6-11/h3-7,15H,1-2H3

InChI Key

HMMQUOZEGHDGIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)OC2=CC=C(C=C2)O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Methodologies

  • Z-scan Technique : Used to measure NLO parameters (e.g., β, n₂) in imidazole derivatives, confirming self-focusing behavior (negative n₂) .
  • Computational Methods : TD-DFT calculations revealed that low HOMO-LUMO gaps and high dipole moments correlate with enhanced NLO responses .
  • Synthesis : Imidazole derivatives were synthesized via one-pot multicomponent reactions, achieving >96% purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,6-Dimethyl-2-pyrazinyloxy)-phenol, and how can reaction yields be improved?

  • Methodological Answer: The compound can be synthesized via coupling reactions between pyrazine derivatives and phenolic hydroxyl groups. For example, describes using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acid intermediates, followed by purification via silica gel flash chromatography (ethyl acetate:hexane gradients). Yield optimization may involve adjusting stoichiometric ratios (e.g., 1.1 equivalents of acylating agents) and reaction times (≥2 hours at room temperature) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer: Combine spectroscopic techniques:

  • NMR : Analyze aromatic proton environments (e.g., pyrazinyl protons at δ 8.5–9.0 ppm, phenolic protons at δ 5.0–6.0 ppm).
  • Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., m/z 428.3 [M+H]⁺ in ).
  • Chromatography : Validate purity via HPLC with retention time comparisons against standards .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer: Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the phenolic group. Avoid exposure to moisture, as highlights missing stability data for structurally similar phenolic compounds. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer: Discrepancies may arise from isomerism or impurities. For example, demonstrates chiral separation of isomers using Chiralpak® OD columns (20% MeOH-DMEA in CO₂). Validate biological assays with purified isomers (>98% ee) and cross-reference cytotoxicity data against structurally analogous compounds (e.g., 4-Allyl-2,6-dimethoxyphenol in ) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer: Employ molecular docking (AutoDock Vina) to model binding affinities with enzymes or receptors. Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Cross-validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties?

  • Methodological Answer:

  • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and quantify via UV-Vis spectroscopy.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Plasma Protein Binding : Apply equilibrium dialysis and quantify free fraction .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer: Optimize solvent systems (e.g., replace tetrahydrofuran with 2-MeTHF for safer large-scale use). Implement continuous flow chemistry to enhance reproducibility and reduce reaction times. Conduct Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading) .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data for this compound?

  • Methodological Answer: Cross-check with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities. Compare data with structurally related compounds (e.g., pyrazine derivatives in ). If inconsistencies persist, recrystallize the compound and re-analyze .

Q. What analytical techniques are most reliable for quantifying trace impurities?

  • Methodological Answer: Use UPLC-MS/MS with a C18 column (1.7 µm particle size) and gradient elution (0.1% formic acid in water/acetonitrile). Quantify impurities ≥0.1% via external calibration curves. Validate method specificity using spiked samples .

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